sodium (2S,3S,4S,5R,6R)-3,4,5,6-tetrahydroxy-2-(naphthalen-1-yl)oxane-2-carboxylic acid
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Overview
Description
2-NAPHTHYL-BETA-D-GLUCURONIC ACID, SODIUM SALT is an organic compound with the molecular formula C16H15NaO7 and a molecular weight of 342.28 g/mol . It is commonly used in research and development, particularly in the fields of chemistry and biology . This compound is known for its role in various biochemical assays and analytical procedures.
Preparation Methods
The synthesis of 2-NAPHTHYL-BETA-D-GLUCURONIC ACID, SODIUM SALT typically involves the glucuronidation of 2-naphthol. This process can be carried out using glucuronic acid derivatives under specific reaction conditions. Industrial production methods often involve the use of enzymes such as glucuronosyltransferases to catalyze the reaction . The reaction conditions usually include a controlled pH environment and the presence of cofactors to facilitate the enzymatic activity.
Chemical Reactions Analysis
2-NAPHTHYL-BETA-D-GLUCURONIC ACID, SODIUM SALT undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of simpler compounds or intermediates.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-NAPHTHYL-BETA-D-GLUCURONIC ACID, SODIUM SALT has a wide range of applications in scientific research:
Chemistry: It is used in analytical chemistry for the detection and quantification of glucuronidase activity.
Biology: In biological research, it serves as a substrate for enzyme assays, particularly for studying the activity of beta-glucuronidase.
Medicine: This compound is used in diagnostic tests to measure enzyme activity in various biological samples.
Mechanism of Action
The mechanism of action of 2-NAPHTHYL-BETA-D-GLUCURONIC ACID, SODIUM SALT involves its interaction with beta-glucuronidase enzymes. The compound acts as a substrate for these enzymes, which catalyze the hydrolysis of the glucuronic acid moiety, leading to the release of 2-naphthol. This reaction is often used as a basis for various biochemical assays to measure enzyme activity .
Comparison with Similar Compounds
2-NAPHTHYL-BETA-D-GLUCURONIC ACID, SODIUM SALT can be compared with other similar compounds such as:
- 6-Bromo-2-naphthyl beta-D-glucuronide
- 5-Bromo-4-chloro-3-indolyl beta-D-glucuronide
- 4-Methylumbelliferyl beta-D-glucuronide
- 4-Nitrophenyl beta-D-glucuronide
These compounds share similar structural features and are used in similar biochemical assays. 2-NAPHTHYL-BETA-D-GLUCURONIC ACID, SODIUM SALT is unique in its specific applications and the conditions under which it is used.
Properties
Molecular Formula |
C16H16NaO7+ |
---|---|
Molecular Weight |
343.28 g/mol |
IUPAC Name |
sodium;(2S,3S,4S,5R,6R)-3,4,5,6-tetrahydroxy-2-naphthalen-1-yloxane-2-carboxylic acid |
InChI |
InChI=1S/C16H16O7.Na/c17-11-12(18)14(20)23-16(13(11)19,15(21)22)10-7-3-5-8-4-1-2-6-9(8)10;/h1-7,11-14,17-20H,(H,21,22);/q;+1/t11-,12-,13+,14-,16+;/m1./s1 |
InChI Key |
QXOGLIQXCUNJKH-HUYVDWRWSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2[C@]3([C@H]([C@@H]([C@H]([C@@H](O3)O)O)O)O)C(=O)O.[Na+] |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3(C(C(C(C(O3)O)O)O)O)C(=O)O.[Na+] |
Origin of Product |
United States |
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